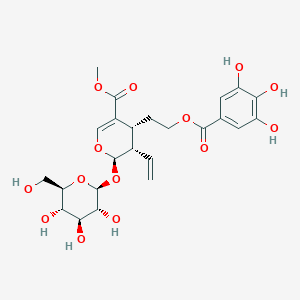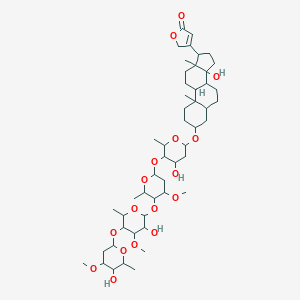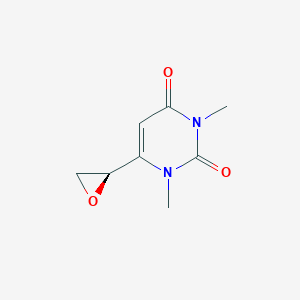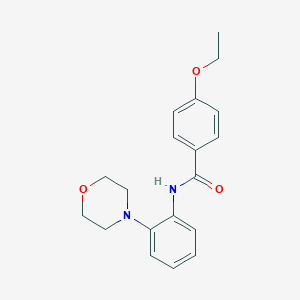![molecular formula C19H20Cl2N2O3 B238407 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as MPB-55, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the benzamide class of compounds and has been synthesized using a variety of methods.
作用機序
The exact mechanism of action of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body.
Biochemical and Physiological Effects
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have antioxidant properties, which could make it useful in the treatment of conditions such as Alzheimer's disease. Additionally, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have analgesic properties, making it a potential treatment for pain.
実験室実験の利点と制限
One advantage of using 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have a relatively low toxicity, which makes it safer to use in lab experiments than some other compounds. However, one limitation of using 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are a number of potential future directions for research on 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in cancer patients. Additionally, more research is needed to fully understand the mechanism of action of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, which could lead to the development of more targeted treatments for conditions such as inflammation and pain. Finally, more research is needed to determine the long-term safety and efficacy of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in humans.
合成法
The synthesis of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been achieved using a number of different methods. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 3-methoxy-4-(pentanoylamino)aniline in the presence of a base such as pyridine. The resulting product is then purified using techniques such as column chromatography.
科学的研究の応用
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a cancer treatment. Studies have shown that 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can inhibit the growth of cancer cells in vitro. Additionally, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
特性
製品名 |
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
|---|---|
分子式 |
C19H20Cl2N2O3 |
分子量 |
395.3 g/mol |
IUPAC名 |
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-3-4-8-17(24)23-15-10-9-12(11-16(15)26-2)22-19(25)13-6-5-7-14(20)18(13)21/h5-7,9-11H,3-4,8H2,1-2H3,(H,22,25)(H,23,24) |
InChIキー |
JDZWVFIOUVMARR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC |
正規SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)


![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)

![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)


![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)